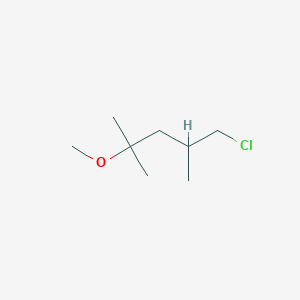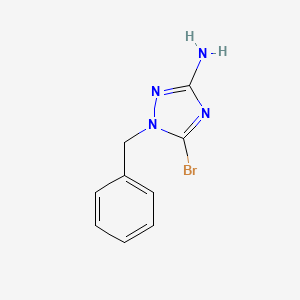![molecular formula C10H19NO B13188147 1-[1-(Aminomethyl)cyclobutyl]cyclopentan-1-OL](/img/structure/B13188147.png)
1-[1-(Aminomethyl)cyclobutyl]cyclopentan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(Aminomethyl)cyclobutyl]cyclopentan-1-OL is a compound with the molecular formula C10H19NO and a molecular weight of 169.26 g/mol . This compound is characterized by a cyclopentane ring substituted with a cyclobutyl group containing an aminomethyl moiety and a hydroxyl group. It is primarily used for research purposes in various scientific fields.
Métodos De Preparación
The synthesis of 1-[1-(Aminomethyl)cyclobutyl]cyclopentan-1-OL involves several steps, typically starting with the preparation of the cyclobutyl and cyclopentyl precursors. The aminomethyl group is introduced through a nucleophilic substitution reaction, followed by the addition of the hydroxyl group. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions .
Industrial production methods for this compound are not well-documented, as it is mainly synthesized in laboratory settings for research purposes. scaling up the synthesis would likely involve optimizing the reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-[1-(Aminomethyl)cyclobutyl]cyclopentan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form different amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group typically yields cyclopentanone derivatives .
Aplicaciones Científicas De Investigación
1-[1-(Aminomethyl)cyclobutyl]cyclopentan-1-OL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Mecanismo De Acción
The mechanism of action of 1-[1-(Aminomethyl)cyclobutyl]cyclopentan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C10H19NO |
|---|---|
Peso molecular |
169.26 g/mol |
Nombre IUPAC |
1-[1-(aminomethyl)cyclobutyl]cyclopentan-1-ol |
InChI |
InChI=1S/C10H19NO/c11-8-9(4-3-5-9)10(12)6-1-2-7-10/h12H,1-8,11H2 |
Clave InChI |
HZAFPACDVRRTBU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(C2(CCC2)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




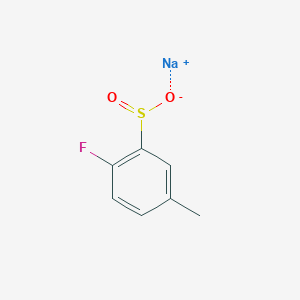
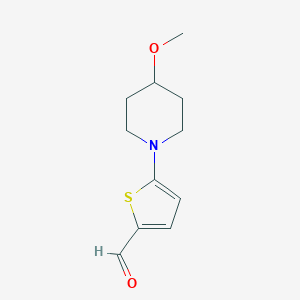
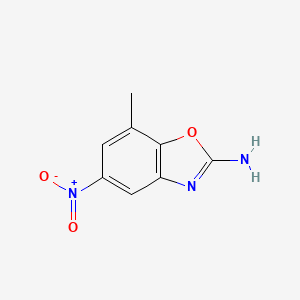
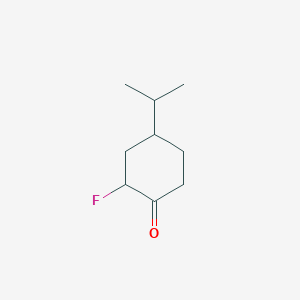

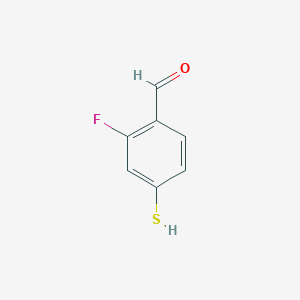
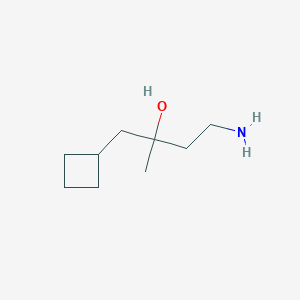
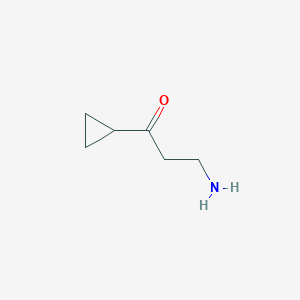
![6-(4-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13188126.png)
